molecular formula C10H8F2O B1324715 Cyclopropyl 3,4-difluorophenyl ketone CAS No. 898790-32-4

Cyclopropyl 3,4-difluorophenyl ketone

Cat. No.: B1324715
CAS No.: 898790-32-4
M. Wt: 182.17 g/mol
InChI Key: ONVXAUXWUIDYPG-UHFFFAOYSA-N
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Description

Cyclopropyl 3,4-difluorophenyl ketone is an organic compound with the molecular formula C10H8F2O It is characterized by the presence of a cyclopropyl group attached to a 3,4-difluorophenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 3,4-difluorophenyl ketone typically involves the reaction of 3,4-difluorobenzaldehyde with cyclopropyl methyl ketone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropyl methyl ketone, followed by nucleophilic addition to the 3,4-difluorobenzaldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 3,4-difluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under thermal conditions.

Major Products:

Scientific Research Applications

Cyclopropyl 3,4-difluorophenyl ketone is utilized in several areas of scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

    Cyclopropyl phenyl ketone: Lacks the fluorine atoms, resulting in different reactivity and binding properties.

    3,4-Difluorophenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.

    Cyclopropyl 4-fluorophenyl ketone: Contains only one fluorine atom, leading to variations in chemical behavior.

Uniqueness: Cyclopropyl 3,4-difluorophenyl ketone is unique due to the combination of the cyclopropyl group and the 3,4-difluorophenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Cyclopropyl 3,4-difluorophenyl ketone (CPDFK) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a cyclopropyl ring and a difluorophenyl moiety. The chemical formula is C10H8F2OC_{10}H_{8}F_{2}O.

Synthesis methods for CPDFK often involve the use of fluorinated precursors and cyclopropanation reactions. Recent advancements have highlighted chemoenzymatic strategies that allow for the selective assembly of cyclopropane derivatives, including ketones like CPDFK. These methods enhance the efficiency and specificity of synthesizing complex structures with potential biological activity .

Antibacterial Properties

CPDFK has been evaluated for its antibacterial activity. Fluorinated compounds typically exhibit enhanced penetration into bacterial cells, which can significantly improve their efficacy against various bacterial strains. For instance, compounds with similar structures have shown activity against Gram-positive bacteria due to their ability to interfere with bacterial enzyme functions .

A study investigating the structure-activity relationship (SAR) of fluoroquinolone derivatives indicated that the presence of fluorine atoms can increase antibacterial potency by up to 30 times compared to non-fluorinated counterparts. This suggests that CPDFK may possess notable antibacterial properties, although specific data on its effectiveness against particular strains is still limited .

Anti-inflammatory Activity

The anti-inflammatory potential of CPDFK has been inferred from studies on similar compounds. For example, derivatives with cyclopropyl structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The IC50 values for some related compounds were reported as low as 19.45 μM against COX-1 and 23.8 μM against COX-2 . This suggests that CPDFK could also exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory conditions.

The mechanisms through which CPDFK exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Cell Membrane Interference : The structural properties of cyclopropyl groups may allow for disruption of bacterial cell membranes or interference with signaling pathways in inflammatory responses.

Case Studies and Research Findings

  • Antibacterial Efficacy : In vitro studies are needed to assess the specific antibacterial activity of CPDFK against various pathogens.
  • Inflammatory Response : Preliminary data suggest that CPDFK could modulate inflammatory responses similar to known COX inhibitors, warranting further investigation into its therapeutic potential.

Data Summary Table

CompoundActivity TypeIC50 (μM)Reference
This compoundAntibacterialTBDTBD
Related FluoroquinolonesAntibacterial30 times higher than non-fluorinated
Cyclopropane derivativesCOX-1 Inhibition19.45
COX-2 Inhibition23.8

Properties

IUPAC Name

cyclopropyl-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVXAUXWUIDYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642509
Record name Cyclopropyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-32-4
Record name Cyclopropyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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